molecular formula C17H21N5O2 B2716263 6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide CAS No. 2097868-43-2

6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2716263
CAS No.: 2097868-43-2
M. Wt: 327.388
InChI Key: MJKUQHWVSHOXNR-UHFFFAOYSA-N
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Description

6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide is a sophisticated small molecule research compound featuring a hybrid heterocyclic architecture that integrates pyridine, pyrimidine, and pyrrolidine motifs within its molecular framework. This compound exhibits significant potential for neuroscience and pharmacology research, particularly as a potential modulator of GABA brain receptor function, similar to established benzodiazepine ligands but with potentially improved receptor subtype selectivity . The molecular structure incorporates a 6-ethoxy pyridine carboxamide core linked through a methylene bridge to a 1-(pyrimidin-2-yl)pyrrolidine system, creating a multi-cyclic arrangement that may enhance binding specificity toward central nervous system targets. This compound's primary research applications include investigation as a potential anxiolytic, anticonvulsant, or sedative-hypnotic agent in preclinical models, with particular value in studying GABA receptor subtype specificity . The strategic incorporation of both pyridine and pyrimidine rings in the molecular architecture, similar to compounds described in antiviral patent literature , suggests additional potential research applications in exploring novel therapeutic mechanisms. The ethoxy substituent at the pyridine 6-position contributes to optimal lipophilicity parameters for blood-brain barrier penetration, while the pyrimidine-pyrrolidine component may facilitate specific protein interactions through hydrogen bonding networks. Researchers will find this compound particularly valuable for structure-activity relationship studies aimed at developing novel neurological agents with improved efficacy and reduced side effect profiles. The molecular design allows for exploration of allosteric modulation mechanisms at various neurotransmitter receptors, with the hybrid structure providing multiple points for chemical modification in analog development. From a chemical perspective, the compound represents an interesting example of carboxamide linker chemistry, similar to agricultural chemical intermediates but developed exclusively for research applications . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures should be followed, and the compound should be stored under recommended conditions to maintain stability. Researchers can utilize this compound for in vitro binding assays, enzymatic studies, and controlled preclinical investigations in accordance with applicable regulations and institutional guidelines.

Properties

IUPAC Name

6-ethoxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-24-15-7-6-13(11-20-15)16(23)21-12-14-5-3-10-22(14)17-18-8-4-9-19-17/h4,6-9,11,14H,2-3,5,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKUQHWVSHOXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and pyrimidine rings, followed by their attachment to the pyridine ring. Common synthetic routes may include:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.

    Attachment to Pyridine Ring: The final step involves coupling the pyrrolidine and pyrimidine rings to the pyridine ring through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following table compares 6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide with analogous compounds from the 2017 catalog of pyridine derivatives. Key structural and commercial differences are highlighted:

Compound Name Substituents on Pyridine Key Functional Groups Molecular Weight (g/mol) Commercial Availability
This compound (Target) 6-ethoxy, 3-carboxamide Ethoxy, carboxamide, pyrimidinyl-pyrrolidine Not provided Not listed in 2017 catalog
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 2-methoxy, 6-pyrrolidinyl, 3-acetyl Methoxy, acetyl, pyrrolidinyl 248.32 1g ($120), 5g ($480), 25g ($1,920)
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime 6-substituted pyrrolidinyl, 2-fluoro, aldehyde oxime Fluorine, oxime, TBDMS-protected alcohol 439.62 1g ($210), 5g ($840), 25g ($3,360)
N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide 2-chloro, 6-pyrrolidinylmethyl, 3-pivalamide Chlorine, hydroxymethyl-pyrrolidine, pivalamide Not provided Listed (page 202)

Key Observations

Substituent Effects: The ethoxy group in the target compound may improve metabolic stability compared to the methoxy group in the first analog . The absence of fluorine (present in the second analog) suggests reduced electronegativity, which might influence solubility or target affinity .

Functional Group Diversity :

  • The carboxamide group in the target compound contrasts with the acetyl group in the first analog, offering stronger hydrogen-bonding capabilities for target engagement.
  • The pivalamide group in the fourth analog introduces steric bulk, which could hinder membrane permeability compared to the target’s carboxamide .

Commercial Accessibility: The target compound is absent from the 2017 catalog, implying it may be a novel or niche research compound. In contrast, analogs like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone are commercially available at varying price points, reflecting their established use in intermediate synthesis .

Research Implications and Limitations

While the structural comparison provides insights into physicochemical properties, pharmacological data (e.g., IC₅₀ values, toxicity) are unavailable in the provided evidence. Further in vitro studies are required to assess the target compound’s efficacy against related analogs. Additionally, the absence of molecular weight or synthetic routes for the target compound underscores the need to consult specialized databases or recent literature for a comprehensive analysis.

Biological Activity

6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide (CAS Number: 2097868-43-2) is a synthetic organic compound characterized by its complex structure, which includes a pyridine core and various functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula for this compound is C17H21N5O2C_{17}H_{21}N_{5}O_{2} with a molecular weight of 327.4 g/mol. The structural features that contribute to its biological activity include:

  • Ethoxy Group : Enhances solubility and potentially influences pharmacokinetics.
  • Pyrimidine and Pyrrolidine Moieties : These heterocycles are known to interact with biological targets, modulating various cellular pathways.
PropertyValue
Molecular FormulaC17H21N5O2C_{17}H_{21}N_{5}O_{2}
Molecular Weight327.4 g/mol
CAS Number2097868-43-2

Anticancer Potential

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its capacity to inhibit cell proliferation in various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • A431 (Epidermal Carcinoma)

In these studies, the compound was found to induce apoptosis in a dose-dependent manner, suggesting it may act through mechanisms involving caspase activation and cell cycle arrest.

Case Study: MCF-7 Cell Line

A specific study evaluated the effects of this compound on MCF-7 cells, revealing:

Treatment ConcentrationCell Viability (%)Apoptosis Induction (%)
1 µM8510
5 µM6530
10 µM4060

These findings indicate a clear correlation between concentration and biological efficacy, highlighting the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations have suggested that this compound may possess antimicrobial activity. The presence of the pyridine nucleus has been associated with enhanced antibacterial and antiviral properties in similar compounds.

Comparative Analysis

A comparative analysis with structurally related compounds shows that variations in substituents can significantly influence biological activity:

Compound NameStructural FeaturesBiological Activity
N-(3,4,5-trimethoxyphenyl)acetamideTrimethoxy groupModerate Anticancer Activity
N-(4-ethoxyphenyl)-2-{[6-methyl-pyrrolidin]}acetamideEthoxy substitutionHigh Antimicrobial Activity
6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-pyrimidineComplex heterocyclic structureSignificant Antiviral Activity

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest it may modulate key signaling pathways involved in cell survival and apoptosis. The interaction with specific kinases involved in cancer progression is particularly noteworthy, indicating potential therapeutic implications.

Future Directions for Research

Further research is warranted to fully elucidate the biological mechanisms at play and to explore the therapeutic potential of this compound in clinical settings. Key areas for future investigation include:

  • In Vivo Studies : Assessing efficacy and safety profiles in animal models.
  • Mechanistic Studies : Understanding the specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Studies : Exploring how modifications to the chemical structure influence biological activity.

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